3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid

Descripción general

Descripción

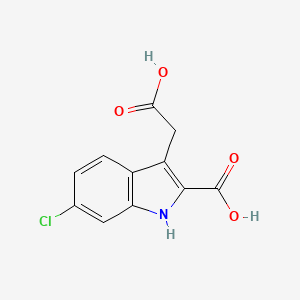

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a carboxymethyl group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the second position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of indole-2-carboxylic acid, followed by the introduction of the carboxymethyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions.

Another synthetic route involves the use of a Grignard reagent to introduce the carboxymethyl group. This method involves the reaction of indole-2-carboxylic acid with a Grignard reagent, such as methylmagnesium bromide, followed by chlorination using a suitable chlorinating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to various derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that indole derivatives, including 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid, exhibit antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Cancer Research

Indole derivatives are recognized for their role in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, it has been implicated in the modulation of signaling pathways associated with tumor growth and metastasis. The ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncological studies .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole compounds. The carboxymethyl substitution enhances the bioactivity of the indole core, potentially offering protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism of action may involve the modulation of oxidative stress and inflammation pathways .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various indole derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study utilized both disk diffusion and minimum inhibitory concentration (MIC) methods to assess efficacy, revealing that this compound could serve as a scaffold for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may trigger programmed cell death through intrinsic apoptotic pathways .

Mecanismo De Acción

The mechanism of action of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a carboxymethyl group at the third position.

Indole-2-carboxylic acid: A precursor in the synthesis of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid.

6-chloroindole: A compound with a chlorine atom at the sixth position of the indole ring.

Uniqueness

This compound is unique due to the presence of both a carboxymethyl group and a chlorine atom on the indole ring. This combination of functional groups imparts distinct chemical properties and potential applications that are not observed in other similar compounds. For example, the chlorine atom can participate in nucleophilic substitution reactions, while the carboxymethyl group can undergo various transformations, making the compound versatile for synthetic and research purposes.

Actividad Biológica

3-(Carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid is a derivative of indole known for its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.

Chemical Structure and Synthesis

The chemical structure of this compound includes a carboxymethyl group and a chlorine atom at specific positions on the indole ring. The synthesis typically involves chlorination of indole-2-carboxylic acid followed by the introduction of the carboxymethyl group using various reagents such as thionyl chloride or Grignard reagents under reflux conditions.

Antiviral Properties

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a critical enzyme in the viral replication process. The compound effectively inhibits the strand transfer activity of integrase, with reported IC50 values indicating potent antiviral activity. For instance, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 0.13 μM to 32.37 μM, demonstrating significant enhancements through structural modifications at various positions on the indole core .

Table 1: IC50 Values of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | Structural Modifications |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | Parent compound |

| Compound 20a | 0.13 | Long branch at C3 |

| Compound 17a | 3.11 | C6 halogenated benzene ring |

| Compound 4a | 10.06 | Substituted aniline at C3 |

Anticancer Activity

In addition to its antiviral properties, there is evidence suggesting that this compound may possess anticancer effects. The compound has been shown to inhibit the activity of certain enzymes involved in cancer progression, potentially leading to reduced tumor growth and proliferation. Further studies are needed to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation in various biological contexts. This effect could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The indole core can bind to enzymes and receptors, modulating their activity through various mechanisms such as:

- Enzyme Inhibition: Compounds can inhibit enzymes by binding to their active sites or allosteric sites.

- Metal Chelation: The carboxyl groups may chelate metal ions within active sites of enzymes like integrase, enhancing inhibitory effects.

- Hydrophobic Interactions: Structural modifications that increase hydrophobicity can improve binding affinity to target proteins.

Case Studies

Several case studies have investigated the biological activities of this compound and its derivatives:

- HIV Integrase Inhibition: A study demonstrated that structural modifications significantly enhanced the inhibitory effect against HIV integrase, with specific derivatives achieving IC50 values as low as 0.13 μM .

- Anticancer Studies: Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.

- Inflammation Models: In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in cellular models, indicating its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-5-1-2-6-7(4-9(14)15)10(11(16)17)13-8(6)3-5/h1-3,13H,4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVJSFUJLMFZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157303 | |

| Record name | SC 49648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132004-39-8 | |

| Record name | SC 49648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132004398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC 49648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.